3-Methoxy-4-nitroaniline

Description

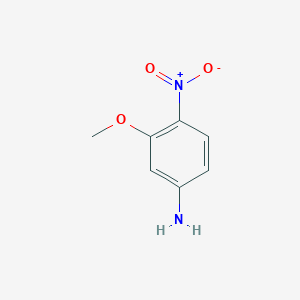

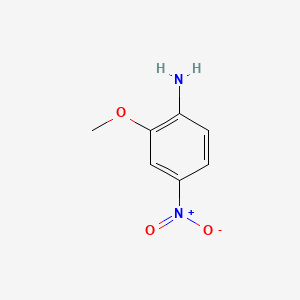

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHWSGOORVDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373125 | |

| Record name | 3-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-88-9 | |

| Record name | 3-Methoxy-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-nitroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxy-4-nitroaniline. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical characteristics of the compound, presents a detailed experimental protocol for a key synthetic step, and includes structural and workflow visualizations to facilitate understanding and application in a laboratory setting.

Chemical Properties

This compound is a substituted aniline derivative with the chemical formula C₇H₈N₂O₃. It is a solid at room temperature and possesses distinct chemical properties that are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [1][2][3] |

| Melting Point | 127 °C | [1][3] |

| CAS Number | 16292-88-9 | [2][4] |

| InChI Key | JVUHWSGOORVDML-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COc1cc(N)ccc1--INVALID-LINK--=O | [1][3] |

| Appearance | Yellow-orange powder/solid | [5] |

| Solubility | Soluble in acetonitrile (slightly) and chloroform (slightly) | [6] |

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and a nitro group (-NO₂). The amino and methoxy groups are ortho to each other, and the nitro group is para to the amino group.

Caption: Molecular structure of this compound.

Experimental Protocols

The following section details a representative experimental protocol for a key step often involved in the synthesis of substituted nitroanilines: the hydrolysis of an N-acetylated precursor. This specific protocol is adapted from the synthesis of 2-methoxy-4-nitroaniline, a closely related isomer, and illustrates a common deprotection strategy.

Alkaline Hydrolysis of 2-Methoxy-4-nitroacetanilide to Yield 2-Methoxy-4-nitroaniline

This procedure describes the removal of an acetyl protecting group from the amino functionality of a nitroaniline precursor.

Materials and Reagents:

-

2-Methoxy-4-nitroacetanilide

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Vacuum oven

Procedure:

-

Suspension Preparation: In a 1 L round-bottom flask, suspend the dried 2-methoxy-4-nitroacetanilide (189.2 g, 0.9 mol) in 500 mL of water.[7]

-

Addition of Base: Prepare a solution of sodium hydroxide (72 g, 1.8 mol) in 200 mL of water and add it to the suspension.[7]

-

Reflux: Heat the mixture to 100°C and reflux for 2 hours with continuous stirring. The solid will gradually dissolve as the hydrolysis reaction proceeds.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.[7]

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 2-methoxy-4-nitroaniline, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any residual sodium hydroxide and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.[7]

Caption: Workflow for the hydrolysis of 2-Methoxy-4-nitroacetanilide.

Analytical Methodologies

Accurate analysis of this compound is critical for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound. The following conditions are a starting point and may require optimization for specific applications.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 350 nm for similar nitroanilines) |

| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent like methanol and filter through a 0.45 µm syringe filter before injection. |

Safety and Handling

This compound, like other nitroaniline compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. In general, it is considered harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. rsc.org [rsc.org]

- 2. Preparation method of 3-methoxy-4-iodoaniline (2019) | Yang Jinhui [scispace.com]

- 3. This compound [stenutz.eu]

- 4. Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

3-Methoxy-4-nitroaniline (CAS: 16292-88-9): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Methoxy-4-nitroaniline (CAS: 16292-88-9), a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide consolidates available physicochemical data, outlines its primary application as a precursor to the antineoplastic agent Amsacrine, and presents a logical workflow for its role in organic synthesis. Due to the nature of its use as a synthetic building block, direct biological activity and signaling pathway information for this compound is not extensively documented in public literature. The focus of this whitepaper is therefore on its chemical properties and its pivotal role in the production of biologically active compounds.

Physicochemical Properties

This compound is an aromatic amine that is a versatile precursor in various chemical syntheses.[1] Its core structure consists of an aniline ring substituted with a methoxy and a nitro group. The quantitative physicochemical properties are summarized in Table 1. It is important to note that there are some discrepancies in the reported melting points in commercial and academic literature, which may be due to different measurement conditions or sample purities.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 16292-88-9 | [][3] |

| Molecular Formula | C₇H₈N₂O₃ | [][3] |

| Molecular Weight | 168.15 g/mol | [][3] |

| Melting Point | 127 °C or 169 °C (conflicting reports) | |

| Boiling Point | Not experimentally determined (Predicted) | |

| Solubility | Slightly soluble in acetonitrile and chloroform. | |

| InChI | InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | [] |

| SMILES | COC1=C(C=CC(=C1)N)--INVALID-LINK--[O-] | [] |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not consistently available in the public domain. Commercial suppliers often indicate the availability of such data upon request.[4][5] For researchers requiring definitive structural confirmation, it is recommended to acquire these spectra on their specific batch of the compound.

Synthesis and Reactions

The primary documented application of this compound is as a key intermediate in the synthesis of the anti-cancer drug, Amsacrine.[6] Amsacrine is a DNA intercalator and topoisomerase II inhibitor used in the treatment of certain types of leukemia.[7]

The logical workflow for the utilization of this compound in the synthesis of Amsacrine is depicted in the following diagram.

Caption: Logical workflow illustrating the role of this compound as a key intermediate in the multi-step synthesis of the anticancer drug Amsacrine.

Role in Drug Development: Amsacrine Synthesis

The significance of this compound in drug development is primarily defined by its role as a precursor to Amsacrine. The synthesis of Amsacrine involves the condensation of a substituted aniline with an acridine derivative. This compound provides the substituted aniline moiety after the reduction of its nitro group.

General Experimental Protocol Outline for Amsacrine Synthesis from this compound

A detailed, step-by-step experimental protocol for the industrial synthesis of Amsacrine from this compound is proprietary. However, based on general organic chemistry principles and published literature on Amsacrine analogs, a plausible synthetic route can be outlined.[8][9]

Step 1: Reduction of the Nitro Group

-

Objective: To convert the nitro group of this compound to an amino group.

-

Reagents: A common method for this transformation is catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or ammonium formate) or reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

-

General Procedure: this compound would be dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). The reducing agent would then be added, and the reaction would be stirred at an appropriate temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture would be filtered to remove the catalyst (if applicable), and the solvent would be removed under reduced pressure. The resulting diamine product would likely be purified by crystallization or chromatography.

Step 2: Condensation with an Acridine Derivative

-

Objective: To couple the newly formed diamine with a suitable acridine derivative (e.g., 9-chloroacridine).

-

Reagents: The diamine from Step 1 and an appropriately substituted acridine. A base is often required to neutralize the acid formed during the reaction.

-

General Procedure: The two reactants would be dissolved in a high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) and heated for several hours.

-

Work-up: Upon cooling, the product, Amsacrine, would likely precipitate and could be collected by filtration. Further purification could be achieved by recrystallization.

The following diagram illustrates the key chemical transformation in the synthesis of Amsacrine from this compound.

Caption: Diagram showing the key chemical transformations in the synthesis of Amsacrine starting from this compound.

Biological Activity and Signaling Pathways

There is no significant publicly available data to suggest that this compound itself possesses notable biological activity or is directly involved in specific signaling pathways. Its utility in the life sciences is almost exclusively as a synthetic intermediate. The biological effects of its downstream products, such as Amsacrine, are well-documented. Amsacrine functions as an antineoplastic agent by intercalating into DNA and inhibiting topoisomerase II, which ultimately leads to apoptosis in cancer cells.

Conclusion

This compound (CAS: 16292-88-9) is a valuable chemical intermediate with a primary, well-established role in the synthesis of the anticancer drug Amsacrine. While detailed experimental protocols and comprehensive spectroscopic data are not widely available in the public domain, its physicochemical properties and its position in the synthetic pathway to Amsacrine are understood. For researchers and professionals in drug development and organic synthesis, this compound represents a critical building block for accessing complex, biologically active molecules. Further research into optimizing its synthesis and exploring its potential as a precursor for other novel compounds may be a fruitful area of investigation.

References

- 1. a2bchem.com [a2bchem.com]

- 3. Synthonix, Inc > 16292-88-9 | this compound [synthonix.com]

- 4. 16292-88-9|this compound|BLD Pharm [bldpharm.com]

- 5. 16292-88-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. This compound [octanexlabs.com]

- 7. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential antitumor agents. 48. 3'-Dimethylamino derivatives of amsacrine: redox chemistry and in vivo solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methoxy-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Methoxy-4-nitroaniline (CAS No. 16292-88-9). Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on providing detailed, standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These methodologies are presented to guide researchers in obtaining and interpreting their own data for this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 16292-88-9

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol [1]

-

Appearance: Solid (specific color not detailed in publicly available data)

-

Melting Point: 127 °C

Spectroscopic Data

A thorough search of publicly accessible scientific databases and chemical supplier information did not yield specific, quantitative NMR, IR, and UV-Vis spectroscopic data for this compound. The following tables are provided as a template for researchers to populate with their own experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase correction and baseline correction are applied. The chemical shifts are referenced to TMS (0.00 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

-

Pellet Formation: The ground mixture is transferred to a pellet press. A vacuum is applied to remove any trapped air, and high pressure is exerted to form a thin, transparent or translucent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which correspond to electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the pure solvent (the blank), and the other is filled with the sample solution. The instrument is first zeroed with the blank cuvette in both the sample and reference beams. The UV-Vis spectrum is then recorded, typically over a range of 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Solubility Profile of Methoxy-Nitroaniline Isomers in Organic Solvents: A Technical Guide

Disclaimer: This technical guide focuses on the solubility of 2-Methoxy-4-nitroaniline . Due to a lack of available experimental data for 3-Methoxy-4-nitroaniline , the data and methodologies for its isomer are presented here as a representative example for researchers, scientists, and drug development professionals.

Introduction

The solubility of active pharmaceutical ingredients (APIs) in various organic solvents is a critical parameter in drug development. It influences crystallization, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the solubility profile of methoxy-nitroaniline isomers, with a specific focus on 2-Methoxy-4-nitroaniline, in a range of common organic solvents. Understanding these solubility characteristics is essential for process optimization and ensuring the quality and efficacy of the final drug product.

Quantitative Solubility Data

The mole fraction solubility of 2-Methoxy-4-nitroaniline was determined in twelve different organic solvents at temperatures ranging from 283.15 K to 328.15 K. The experimental data reveals a positive correlation between temperature and solubility across all tested solvents.

The solubility of 2-Methoxy-4-nitroaniline was found to be highest in N,N-dimethylformamide (DMF) and lowest in both n-heptane and cyclohexane. This wide range of solubilities underscores the importance of solvent selection in the manufacturing process.

Table 1: Mole Fraction Solubility (x) of 2-Methoxy-4-nitroaniline in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |

| 283.15 | 0.0198 | 0.0235 | 0.0268 | 0.0215 | 0.0287 |

| 288.15 | 0.0236 | 0.0281 | 0.0321 | 0.0259 | 0.0345 |

| 293.15 | 0.0281 | 0.0335 | 0.0384 | 0.0312 | 0.0414 |

| 298.15 | 0.0334 | 0.0399 | 0.0458 | 0.0374 | 0.0496 |

| 303.15 | 0.0397 | 0.0475 | 0.0545 | 0.0447 | 0.0593 |

| 308.15 | 0.0471 | 0.0564 | 0.0649 | 0.0535 | 0.0708 |

| 313.15 | 0.0558 | 0.0669 | 0.0771 | 0.0639 | 0.0844 |

| 318.15 | 0.0661 | 0.0793 | 0.0914 | 0.0762 | 0.1006 |

| 323.15 | 0.0783 | 0.0940 | 0.1084 | 0.0907 | 0.1192 |

| 328.15 | 0.0927 | 0.1114 | 0.1285 | 0.1079 | 0.1412 |

| T/K | Acetone | Ethyl Acetate | Acetonitrile | 1,4-Dioxane | Toluene |

| 283.15 | 0.1015 | 0.0785 | 0.0458 | 0.0889 | 0.0158 |

| 288.15 | 0.1192 | 0.0928 | 0.0543 | 0.1049 | 0.0189 |

| 293.15 | 0.1398 | 0.1100 | 0.0645 | 0.1241 | 0.0227 |

| 298.15 | 0.1641 | 0.1303 | 0.0767 | 0.1466 | 0.0272 |

| 303.15 | 0.1926 | 0.1543 | 0.0911 | 0.1732 | 0.0326 |

| 308.15 | 0.2260 | 0.1825 | 0.1081 | 0.2047 | 0.0391 |

| 313.15 | 0.2652 | 0.2157 | 0.1282 | 0.2419 | 0.0468 |

| 318.15 | 0.3109 | 0.2547 | 0.1519 | 0.2858 | 0.0561 |

| 323.15 | 0.3643 | 0.3005 | 0.1799 | 0.3375 | 0.0671 |

| 328.15 | 0.4262 | 0.3544 | 0.2129 | 0.3983 | 0.0802 |

| T/K | N,N-Dimethylformamide (DMF) |

| 283.15 | 0.3215 |

| 288.15 | 0.3689 |

| 293.15 | 0.4228 |

| 298.15 | 0.4841 |

| 303.15 | 0.5539 |

| 308.15 | 0.6335 |

| 313.15 | 0.7241 |

| 318.15 | 0.8273 |

| 323.15 | 0.9446 |

| 328.15 | 1.0778 |

Experimental Protocols

The following sections detail the methodologies employed for the determination of solubility and the analysis of the solid phase.

Materials

2-Methoxy-4-nitroaniline (purity > 99.5%) was used as the solute. All organic solvents were of analytical grade with purities greater than 99.7% and were used without further purification.

Solubility Determination (Isothermal Equilibrium Method)

The solubility of 2-Methoxy-4-nitroaniline in the selected solvents was determined using a static isothermal equilibrium method.

In-Depth Technical Guide: Theoretical and Computational Analysis of 3-Methoxy-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 3-Methoxy-4-nitroaniline. While detailed computational data for this compound is not extensively available in the current body of literature, this document outlines the established quantum chemical methods used for analyzing similar nitroaniline derivatives. By examining the structural, spectroscopic, and electronic properties of analogous compounds, we can infer the expected characteristics of this compound and provide a robust framework for future research. This guide focuses on Density Functional Theory (DFT) as the primary computational tool, detailing its application in geometry optimization, vibrational frequency analysis, electronic property elucidation, and the prediction of non-linear optical (NLO) behavior. All methodologies are presented to be readily adaptable for a specific computational investigation of this compound.

Introduction

This compound (C7H8N2O3) is a substituted aniline derivative with potential applications in various chemical and pharmaceutical domains. The presence of electron-donating (methoxy and amino) and electron-withdrawing (nitro) groups on the aromatic ring suggests the possibility of interesting electronic and optical properties, making it a candidate for studies in materials science and drug design. Theoretical and computational chemistry offer powerful tools to investigate the molecular properties of such compounds at the atomic level, providing insights that complement and guide experimental work.

This guide will detail the standard computational workflows and analyses performed on molecules of this class, including:

-

Molecular Structure and Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

-

Vibrational Spectroscopy (FT-IR and FT-Raman): Simulating and interpreting the infrared and Raman spectra to identify functional groups and vibrational modes.

-

Electronic Properties: Analyzing the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack.

-

Non-Linear Optical (NLO) Properties: Calculating hyperpolarizabilities to assess the potential for applications in optoelectronics.

Computational Methodologies

The following protocols describe the standard computational methods for the theoretical analysis of substituted nitroanilines.

Geometry Optimization

The initial step in any computational study is to determine the ground state equilibrium geometry of the molecule. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical method that models electron correlation.

Protocol:

-

Initial Structure: The molecular structure of this compound is drawn using a molecular modeling software (e.g., GaussView).

-

Computational Method: The geometry is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT.

-

Basis Set: The 6-311++G(d,p) basis set is commonly employed. This is a triple-zeta basis set that provides a good balance between accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules.

-

Convergence Criteria: The optimization is run until the forces on the atoms are negligible, and the geometry has reached a minimum on the potential energy surface.

-

Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Vibrational Spectral Analysis

Theoretical vibrational frequencies are calculated from the optimized geometry to aid in the assignment of experimental FT-IR and FT-Raman spectra.

Protocol:

-

Frequency Calculation: The vibrational frequencies and corresponding IR and Raman intensities are calculated using the same DFT method (B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Scaling: The calculated harmonic frequencies are typically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.

-

Visualization: The vibrational modes are visualized using molecular visualization software to understand the nature of the atomic motions for each frequency.

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity, stability, and optical characteristics.

Protocol:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap is a key parameter for determining molecular reactivity and stability.

-

UV-Vis Spectra: The electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations, typically at the same level of theory. This provides information on the electronic transitions, their energies, and oscillator strengths.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Non-Linear Optical (NLO) Property Analysis

The NLO properties are calculated to assess the potential of the molecule for applications in photonics and optoelectronics.

Protocol:

-

Hyperpolarizability Calculation: The first-order hyperpolarizability (β) and the dipole moment (μ) are calculated using the finite field approach at the B3LYP/6-311++G(d,p) level of theory.

-

Analysis: The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO response of the molecule. A large β value indicates a strong NLO response.

Data Presentation

Optimized Geometrical Parameters (Illustrative for 2-Methoxy-4-nitroaniline)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.405 | C1-C2-C3 | 119.5 |

| C2-C3 | 1.383 | C2-C3-C4 | 120.7 |

| C3-C4 | 1.391 | C3-C4-C5 | 119.2 |

| C4-C5 | 1.396 | C4-C5-C6 | 120.8 |

| C5-C6 | 1.388 | C5-C6-C1 | 120.1 |

| C6-C1 | 1.399 | C6-C1-C2 | 119.7 |

| C1-N1 | 1.378 | C1-N1-H1 | 119.5 |

| N1-H1 | 1.011 | C1-N1-H2 | 119.5 |

| N1-H2 | 1.011 | H1-N1-H2 | 118.0 |

| C4-N2 | 1.468 | C3-C4-N2 | 119.0 |

| N2-O1 | 1.233 | C5-C4-N2 | 119.0 |

| N2-O2 | 1.233 | O1-N2-O2 | 124.0 |

| C2-O3 | 1.362 | C1-C2-O3 | 115.0 |

| O3-C7 | 1.425 | C3-C2-O3 | 125.5 |

| C7-H3 | 1.090 | C2-O3-C7 | 117.5 |

| C7-H4 | 1.090 | O3-C7-H3 | 109.5 |

| C7-H5 | 1.090 | O3-C7-H4 | 109.5 |

| O3-C7-H5 | 109.5 |

Note: Atom numbering would need to be defined for the specific molecule in a diagram.

Vibrational Frequencies (Illustrative for 2-Methoxy-4-nitroaniline)

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NH2 asym. stretch | 3500 | 3480 |

| NH2 sym. stretch | 3380 | 3360 |

| CH stretch (aromatic) | 3100-3000 | 3080-3020 |

| CH3 asym. stretch | 2980 | 2970 |

| CH3 sym. stretch | 2940 | 2930 |

| C=C stretch (aromatic) | 1620-1580 | 1610-1570 |

| NH2 scissoring | 1600 | 1590 |

| NO2 asym. stretch | 1520 | 1510 |

| NO2 sym. stretch | 1340 | 1330 |

| C-N stretch | 1300 | 1290 |

| C-O-C asym. stretch | 1250 | 1240 |

| C-O-C sym. stretch | 1030 | 1020 |

Electronic and NLO Properties (Illustrative for 2-Methoxy-4-nitroaniline)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Energy Gap | 4.0 eV |

| Dipole Moment (μ) | 6.5 Debye |

| First-order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the computational analysis of this compound.

Caption: Molecular graph of this compound.

Caption: Computational workflow for theoretical analysis.

Caption: HOMO-LUMO energy gap and electronic transition.

Conclusion and Future Outlook

This technical guide has outlined the standard theoretical and computational methodologies for the comprehensive analysis of this compound. While specific computational data for this molecule is sparse in the literature, the protocols detailed herein for geometry optimization, vibrational analysis, and electronic and NLO property prediction provide a clear roadmap for future research. The illustrative data for the closely related 2-Methoxy-4-nitroaniline serves as a valuable reference for the expected outcomes of such studies.

Future computational work should focus on performing these detailed calculations specifically for this compound to generate the quantitative data necessary for a complete understanding of its molecular properties. Such studies would be invaluable for researchers in materials science and drug development, enabling the rational design of new materials and therapeutic agents based on the unique electronic characteristics of this molecule. Experimental validation of the theoretical predictions will be crucial for confirming the computational results and advancing the practical applications of this compound.

An In-Depth Technical Guide on the Electronic Properties and Reactivity of 3-Methoxy-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties and reactivity of 3-Methoxy-4-nitroaniline. The document details the compound's physicochemical characteristics, spectroscopic profile, and reactivity, with a focus on its role as a versatile intermediate in organic synthesis. Experimental protocols for its synthesis and characterization are provided, alongside computational analysis of its electronic structure. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, a substituted aromatic amine, is a compound of significant interest in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, and dyes.[1] Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy and amino groups with the electron-withdrawing nitro group, govern its reactivity and potential applications. Understanding these properties is crucial for its effective utilization as a building block in the design and synthesis of novel functional molecules.

Physicochemical Properties

This compound is a solid at room temperature with a distinct color.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Melting Point | 127 °C | [2] |

| Appearance | - | - |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | [1] |

| pKa | 3.33 ± 0.10 (Predicted) | [1] |

| CAS Number | 16292-88-9 | [3] |

Electronic Properties and Spectroscopic Analysis

The electronic properties of this compound are a direct consequence of the substituent effects on the aromatic ring. The methoxy and amino groups act as electron-donating groups through resonance, increasing the electron density of the benzene ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and influences the molecule's overall electronic distribution.

UV-Visible Spectroscopy

The UV-Vis spectrum of nitroaniline derivatives is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions.[4] For aromatic amines, these spectra can be influenced by the solvent and pH.[5]

Experimental Protocol: UV-Visible Spectroscopy

A solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). The absorbance spectrum is recorded over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound are summarized in Table 2.

Table 2: Key FT-IR Vibrational Frequencies for this compound (Predicted based on related compounds)

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amino group) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (methoxy group) |

| 1640 - 1600 | N-H bending (amino group) |

| 1580 - 1450 | C=C stretching (aromatic ring) |

| 1550 - 1490 | Asymmetric NO₂ stretching |

| 1360 - 1300 | Symmetric NO₂ stretching |

| 1250 - 1200 | Asymmetric C-O-C stretching (methoxy) |

| 1050 - 1000 | Symmetric C-O-C stretching (methoxy) |

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound. The chemical shifts are influenced by the electronic environment of the protons and carbon atoms. Predicted and reported chemical shifts for related compounds are presented in Tables 3 and 4.[6][7]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | m |

| NH₂ | 4.0 - 5.5 | br s |

| OCH₃ | ~3.9 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C-NH₂ | 140 - 150 |

| C-NO₂ | 135 - 145 |

| C-OCH₃ | 150 - 160 |

| Aromatic C-H | 100 - 130 |

| OCH₃ | ~56 |

Experimental Protocol: NMR Spectroscopy

A sample of this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[8] A small amount of tetramethylsilane (TMS) can be added as an internal standard. The spectrum is then acquired on an NMR spectrometer.

Computational Analysis of Electronic Structure

Computational methods, such as Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules.[9] These calculations can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally indicates higher reactivity.[10] For nitro-substituted anilines, the HOMO is typically localized on the aniline moiety (electron-rich), while the LUMO is concentrated on the nitrobenzene part (electron-deficient).[11] This distribution dictates the molecule's behavior in charge-transfer interactions.

The following diagram illustrates the relationship between the substituent groups and the electronic properties of the aromatic ring.

Caption: Influence of substituent groups on electronic properties and reactivity.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the presence of the amino, methoxy, and nitro functional groups.

Reactions of the Amino Group

The amino group is nucleophilic and can undergo a variety of reactions, including:

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

-

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides.

-

Alkylation: The amino group can be alkylated, although over-alkylation can be an issue.

-

Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases).

Reactions involving the Nitro Group

The nitro group is a strong deactivating group for electrophilic aromatic substitution but can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is valuable for the synthesis of diamino derivatives.

Electrophilic Aromatic Substitution

The overall effect of the substituents on the aromatic ring makes it generally deactivated towards electrophilic aromatic substitution. The directing effects of the amino and methoxy groups (ortho, para-directing) are in opposition to the meta-directing effect of the nitro group. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

Synthesis of this compound

One common method for the synthesis of this compound involves the nitration of 3-methoxyaniline.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-methoxyaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

The following diagram illustrates a general workflow for the synthesis and subsequent reaction of this compound.

Caption: Synthetic workflow of this compound and its key reactions.

Biological Activity and Toxicity

While specific data for this compound is limited, information on related nitroaniline compounds provides some insights. Nitroaromatic compounds, in general, are known to have a wide range of biological activities, including antimicrobial and antineoplastic properties.[12] However, they can also exhibit toxicity. For instance, 2-Methoxy-4-nitroaniline has been reported to be genotoxic in bacterial mutagenicity assays.[12] Aniline and its derivatives are also known to be toxic, with potential effects on the blood (methemoglobinemia), liver, and kidneys.[13] Therefore, this compound should be handled with appropriate safety precautions. Further toxicological studies are required to fully assess its safety profile.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich and tunable reactivity profile. Its electronic properties, governed by the interplay of its functional groups, make it a key building block in the synthesis of a diverse range of organic molecules for applications in pharmaceuticals, agrochemicals, and dyes. This technical guide has provided a comprehensive overview of its physicochemical properties, spectroscopic characteristics, and reactivity, along with relevant experimental protocols. Further research into its specific biological activities and a more detailed toxicological evaluation will be crucial for expanding its applications, particularly in the life sciences.

References

- 1. 4-METHOXY-3-NITROANILINE CAS#: 577-72-0 [m.chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. This compound [octanexlabs.com]

- 4. jchps.com [jchps.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Methoxy-4-methylaniline | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methoxy-4-nitroaniline: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-nitroaniline, a substituted aromatic amine, presents a unique combination of functional groups that make it a valuable precursor for a range of advanced materials. Its methoxy and nitro substituents influence its electronic and optical properties, while the reactive amine group provides a versatile handle for chemical modification. This technical guide explores the potential applications of this compound in materials science, with a focus on its role in the synthesis of azo dyes, polymers, and nonlinear optical (NLO) materials. Detailed experimental protocols, quantitative data, and logical relationship diagrams are provided to facilitate further research and development in these areas.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [] |

| Molecular Weight | 168.15 g/mol | [] |

| Melting Point | Not available | |

| Appearance | Not available | |

| Solubility | Not available |

Note: Specific experimental data for the melting point, appearance, and solubility of this compound were not found in the reviewed literature. These properties would need to be determined experimentally.

Synthesis of Azo Dyes

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). This compound can serve as a diazo component in the synthesis of azo dyes. The general synthesis involves two main steps: diazotization of the primary aromatic amine and subsequent coupling with a suitable coupling component.

General Experimental Protocol: Diazotization and Coupling

This protocol is a generalized procedure based on the synthesis of azo dyes from related nitroaniline derivatives.[2]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Coupling agent (e.g., β-naphthol, phenol, or an aromatic amine)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for pH adjustment

-

Ice

-

Distilled water

-

Suitable solvent for recrystallization (e.g., ethanol, acetic acid)

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of this compound in a minimal amount of concentrated HCl or H₂SO₄, diluted with water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve the coupling agent in an aqueous solution of NaOH (for phenolic couplers) or in a weakly acidic solution (for amine couplers).

-

Cool the solution of the coupling agent to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH as necessary to facilitate the coupling reaction (typically alkaline for phenols and weakly acidic for amines).

-

Stir the reaction mixture for 1-2 hours, during which the azo dye will precipitate.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the dye with cold water to remove any unreacted salts.

-

Recrystallize the crude dye from a suitable solvent to obtain a purified product.

-

Characterization of Azo Dyes

The synthesized azo dyes can be characterized by various spectroscopic techniques to confirm their structure and purity.

| Technique | Expected Observations |

| UV-Visible Spectroscopy | Absorption maxima (λmax) in the visible region (typically 400-700 nm), indicative of the dye's color. The position of λmax is influenced by the electronic nature of the substituents and the extent of conjugation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the N=N stretching vibration (around 1400-1450 cm⁻¹), as well as vibrations corresponding to the aromatic rings, nitro group (around 1520 and 1340 cm⁻¹), and methoxy group (around 2850 and 1250 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Signals corresponding to the aromatic protons and carbons, as well as the methoxy group protons and carbon, confirming the overall structure. |

Logical Workflow for Azo Dye Synthesis

Caption: Workflow for the synthesis of an azo dye from this compound.

Polymer Synthesis

The amine functionality of this compound allows for its potential use as a monomer in the synthesis of various polymers, such as polyamides, polyimides, or conductive polymers like polyaniline derivatives. The presence of the methoxy and nitro groups can impart specific properties to the resulting polymers, including altered solubility, thermal stability, and electronic characteristics.

Potential Polymerization Routes

3.1.1. Polyamide Synthesis: this compound can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides. The polymerization would proceed via nucleophilic acyl substitution.

3.1.2. Polyimide Synthesis: Reaction with a dianhydride would first form a poly(amic acid) intermediate, which can then be thermally or chemically cyclized to the corresponding polyimide.

3.1.3. Polyaniline Derivative Synthesis: Oxidative polymerization of this compound, potentially in the presence of a strong acid, could lead to the formation of a substituted polyaniline. The electronic properties of such a polymer would be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

General Experimental Protocol: Oxidative Polymerization of a Substituted Aniline

This is a generalized protocol based on the synthesis of polyaniline and its derivatives.[3]

Materials:

-

This compound (monomer)

-

Ammonium Persulfate ((NH₄)₂S₂O₈) (oxidant)

-

Hydrochloric Acid (HCl) or other strong acid

-

Methanol or other suitable solvent for washing

-

Distilled water

Procedure:

-

Monomer Solution Preparation:

-

Dissolve this compound in an aqueous solution of HCl (e.g., 1 M).

-

Cool the solution to 0-5 °C in an ice bath.

-

-

Oxidant Solution Preparation:

-

Dissolve ammonium persulfate in a separate volume of the same acidic solution.

-

Cool the oxidant solution to 0-5 °C.

-

-

Polymerization:

-

Slowly add the cold oxidant solution to the cold monomer solution with vigorous stirring.

-

The reaction mixture will typically change color, indicating the onset of polymerization.

-

Continue stirring at low temperature for several hours, then allow the reaction to proceed at room temperature for an extended period (e.g., 24 hours).

-

-

Isolation and Purification:

-

Collect the precipitated polymer by vacuum filtration.

-

Wash the polymer sequentially with the acidic solution, distilled water, and methanol to remove unreacted monomer, oxidant, and oligomers.

-

Dry the polymer product under vacuum.

-

Logical Diagram of Polymer Synthesis Pathway

Caption: Potential polymerization routes for this compound.

Nonlinear Optical (NLO) Materials

Organic molecules with large second-order hyperpolarizabilities are of interest for applications in optical communication, data storage, and frequency conversion. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the same aromatic ring in this compound suggests its potential as a precursor for NLO-active materials.

Structure-Property Relationship

Potential for NLO Material Synthesis

This compound can be chemically modified to enhance its NLO properties. For instance, the amine group can be functionalized to introduce other chromophores or to incorporate the molecule into a polymer backbone, leading to materials with tailored NLO responses.

Signaling Pathway for NLO Response

Caption: Mechanism of NLO response in a push-pull substituted aromatic system.

Summary and Future Outlook

This compound is a promising, yet underexplored, building block for the synthesis of advanced materials. Its potential applications in azo dyes, polymers, and NLO materials are significant. The provided experimental frameworks, based on established chemistries of related compounds, offer a starting point for further investigation. Future research should focus on the systematic synthesis and characterization of materials derived from this compound to establish a clear understanding of their structure-property relationships. The generation of quantitative data on the optical, thermal, and electronic properties of these novel materials will be crucial for unlocking their full potential in various scientific and technological fields.

References

An In-depth Technical Guide to 3-Methoxy-4-nitroaniline: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-nitroaniline, a key chemical intermediate. The document details its discovery and historical synthesis, outlines its physicochemical properties, and provides illustrative experimental protocols for its preparation and characterization. Furthermore, this guide explores its relevance and applications within the realms of medicinal chemistry and drug development, highlighting its role as a versatile building block in the synthesis of complex organic molecules.

Introduction

This compound, with the chemical formula C₇H₈N₂O₃, is an aromatic amine that has garnered interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a nitro group and a methoxy group on an aniline backbone, imparts unique reactivity, making it a valuable precursor in organic synthesis. While not as extensively documented as some of its isomers, understanding its discovery, synthesis, and properties is crucial for its effective utilization in research and development.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, its synthesis falls within the broader historical context of the development of nitroaniline chemistry in the late 19th and early 20th centuries. The exploration of nitration and other electrophilic aromatic substitution reactions on aniline and its derivatives was a significant focus of organic chemists during this period, driven by the burgeoning dye industry and the nascent field of medicinal chemistry.

The synthesis of related compounds, such as various isomers of nitroanisidine, is well-documented in historical chemical literature. It is highly probable that this compound was first prepared and characterized during systematic studies of the nitration of 3-methoxyaniline (m-anisidine) or other related precursors. Early investigations into the directing effects of substituents on the benzene ring would have logically led to the synthesis and isolation of this particular isomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, allowing for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [] |

| Molecular Weight | 168.15 g/mol | [] |

| Melting Point | 127 °C | [2] |

| Appearance | Yellow to orange solid | |

| CAS Number | 16292-88-9 | [] |

| Purity (typical) | ≥98% (HPLC) | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound from 3-Methoxyaniline

The most direct synthetic route to this compound is the nitration of 3-methoxyaniline (m-anisidine). The methoxy group is an ortho-, para-director, and the amino group is also an ortho-, para-director. Therefore, careful control of reaction conditions is necessary to favor the formation of the desired 4-nitro isomer. To prevent oxidation of the amino group and to control the regioselectivity, the amino group is typically protected, for example, by acetylation, before the nitration step.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Detailed Methodology:

Step 1: Acetylation of 3-Methoxyaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(3-methoxyphenyl)acetamide product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(3-methoxyphenyl)acetamide

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Dissolve the dried N-(3-methoxyphenyl)acetamide in concentrated sulfuric acid and cool the solution in an ice-salt bath.

-

Add the cold nitrating mixture dropwise to the acetamide solution, maintaining a low temperature (e.g., 0-5 °C) throughout the addition.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(3-methoxy-4-nitrophenyl)acetamide.

-

Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(3-methoxy-4-nitrophenyl)acetamide

-

Suspend the dried N-(3-methoxy-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for a period sufficient to achieve complete hydrolysis (monitoring by TLC is recommended).

-

If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the this compound.

-

If basic hydrolysis is used, cool the mixture to allow the product to crystallize.

-

Collect the crude this compound by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

IR (Infrared) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C-H, C=C, NO₂, C-O).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

Chromatography:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[3]

-

Role in Medicinal Chemistry and Drug Development

While this compound is not a final drug product itself, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Aromatic nitro compounds are frequently used as intermediates in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

Logical Relationship in Drug Discovery:

Caption: Role of this compound in drug discovery.

The presence of both a methoxy and a nitro group on the aniline ring provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. For instance, its isomers, such as 4-methoxy-2-nitroaniline, are known intermediates in the synthesis of proton pump inhibitors like Omeprazole. Although direct evidence for the use of this compound in a marketed drug is scarce, its structural motifs are present in various biologically active compounds.

Conclusion

This compound is a chemical compound with a rich, albeit not always explicitly detailed, history intertwined with the development of organic chemistry. Its synthesis, based on fundamental aromatic substitution reactions, is a classic example of the strategic manipulation of functional groups. While its direct application as a therapeutic agent is not established, its role as a versatile intermediate in the synthesis of potentially bioactive molecules underscores its importance for researchers and professionals in the field of drug development. The detailed understanding of its properties and synthesis provided in this guide serves as a valuable resource for its effective application in the laboratory and beyond.

References

An In-depth Technical Guide on the Thermochemical Properties of 3-Methoxy-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitroaniline is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and sublimation enthalpy, is crucial for process development, safety assessment, and computational modeling. This technical guide outlines the key thermochemical parameters of interest and details the standard experimental protocols for their determination.

Physicochemical Properties of this compound

While comprehensive experimental thermochemical data is scarce, some basic physical properties have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | - |

| Molecular Weight | 168.15 g/mol | - |

| Melting Point | 46-47 °C | [1][2] |

| Boiling Point | 356.9 ± 22.0 °C (Predicted) | [1][2] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Appearance | Dark Red / Orange Red Solid | [1][2] |

Key Thermochemical Properties and Their Interrelation

The primary thermochemical properties of interest for a solid organic compound like this compound are the standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)), the standard molar enthalpy of sublimation (ΔsubH°), and the standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)). These properties are interconnected as illustrated in the diagram below. The gas-phase enthalpy of formation is a critical parameter for computational chemistry as it allows for the study of the isolated molecule.

Caption: Relationship between key thermochemical properties of an organic solid.

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of organic compounds requires precise and specialized experimental techniques. Below are detailed methodologies for the key experiments, based on practices for similar compounds.

Determination of the Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation of a crystalline organic compound is typically determined indirectly from its standard molar enthalpy of combustion (ΔcH°).

Experimental Technique: Rotating-Bomb Combustion Calorimetry

This technique is particularly suited for compounds containing elements like nitrogen, sulfur, or halogens, as it ensures complete combustion and dissolution of the acidic products.

Methodology:

-

Sample Preparation: A pellet of the sample (typically 0.5-1.0 g) is accurately weighed. A fuse wire (e.g., platinum or iron) of known mass and combustion energy is attached to the electrodes of the bomb, making contact with the sample.

-

Bomb Charging: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. For nitrogen-containing compounds, a small, accurately measured amount of water is added to the bomb to ensure that the nitric acid formed upon combustion is in a well-defined state.

-

Calorimetric Measurement: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in a jacket to minimize heat exchange with the surroundings. The sample is ignited, and the temperature change of the water is measured with high precision.

-

Data Analysis: The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter (calibrated using a standard substance like benzoic acid). Corrections are made for the combustion of the fuse wire and the formation of nitric acid.

-

Calculation of ΔfH°(cr): The standard molar enthalpy of formation in the crystalline state is then calculated from the standard molar enthalpy of combustion using Hess's law.

Determination of the Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature.

Experimental Technique: Knudsen Effusion Method

This method is suitable for compounds with low vapor pressures. It measures the rate of mass loss of a sample effusing through a small orifice into a vacuum.

Methodology:

-

Apparatus: A Knudsen cell, which is a small container with a precisely machined small orifice in its lid, is used. The cell is placed in a temperature-controlled housing within a high-vacuum chamber.

-

Measurement: A weighed sample is placed in the Knudsen cell. The cell is heated to a series of constant temperatures, and the mass loss over time is measured, often using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: p = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH°/R.

Determination of Heat Capacity (C_p)

Experimental Technique: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-15 mg for organic solids) is weighed into an aluminum pan, which is then hermetically sealed.[1]

-

Measurement: The sample and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10-20 K/min) over the desired temperature range.

-

Calibration: The instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions. Three runs are typically performed: a baseline run with empty pans, a run with the sapphire standard, and a run with the sample.

General Experimental Workflow

The thermochemical characterization of a new compound follows a logical progression of experiments. The following flowchart illustrates a typical workflow.

Caption: A general experimental workflow for thermochemical characterization.

Conclusion

While specific experimental thermochemical data for this compound are yet to be published, this guide provides the necessary framework for researchers to obtain these crucial parameters. The detailed methodologies for rotating-bomb combustion calorimetry, Knudsen effusion, and differential scanning calorimetry are robust and widely accepted for the characterization of organic solids. The application of these techniques will enable a comprehensive understanding of the energetic properties of this compound, which is essential for its potential applications in drug development and materials science.

References

An In-depth Technical Guide to the Isomers of Methoxy-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the isomers of methoxy-nitroaniline, a class of compounds pivotal in the synthesis of dyes, pigments, and pharmaceutical intermediates. The positioning of the methoxy (-OCH₃) and nitro (-NO₂) groups on the aniline ring profoundly influences the physicochemical properties, spectral characteristics, biological activity, and synthetic accessibility of each isomer. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support research and development activities.

Physicochemical and Spectroscopic Properties

The relative positions of the electron-donating methoxy group and the electron-withdrawing nitro group create distinct electronic and steric environments for each isomer. These differences manifest in varying melting points, boiling points, acid-base properties (pKa), and spectroscopic signatures. Intramolecular hydrogen bonding, particularly in isomers with ortho-substituted groups, can significantly impact physical properties like melting point and solubility.

A summary of the key physicochemical and spectroscopic data for various methoxy-nitroaniline isomers is presented below. Note that experimental data for all isomers are not uniformly available in the literature; where available, predicted values are indicated.

Table 1: Comparative Physicochemical Properties of Methoxy-nitroaniline Isomers

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 2-Methoxy-3-nitroaniline | 85-45-0 | 168.15 | - | 75[1] | 136-140 @ 0.5 Torr[1] | - |

| 2-Methoxy-4-nitroaniline | 97-52-9 | 168.15 | Yellow to orange crystalline powder[2][3] | 140–142[4][5] | 337.07 (rough est.)[5] | 1.02 ± 0.10[5] |

| 2-Methoxy-5-nitroaniline | 99-59-2 | 168.15 | Orange-red needles or powder[6] | 117–118[7] | 351.79 (Predicted)[8] | - |

| 2-Methoxy-6-nitroaniline | 16554-45-3 | 168.15 | Light yellow to brown solid[9] | 76–77[10] | - | - |

| 3-Methoxy-2-nitroaniline | 16554-47-5 | 168.15 | - | - | - | - |

| 3-Methoxy-4-nitroaniline | 16292-88-9 | 168.15 | Solid | 127[11] | - | - |

| 3-Methoxy-5-nitroaniline | 586-10-7 | 168.15 | - | - | - | - |

| 4-Methoxy-2-nitroaniline | 96-96-8 | 168.15 | Orange powder[12][13] | 122–126[14] | - | - |

| 4-Methoxy-3-nitroaniline | 577-72-0 | 168.15 | Dark red solid[15] | 46–47[15] | 356.9 ± 22.0 (Predicted)[15] | 3.33 ± 0.10[15] |

Table 2: Comparative Spectroscopic Data of Methoxy-nitroaniline Isomers

| Isomer Name | UV-Vis λmax (nm) | Key IR Peaks (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-Methoxy-4-nitroaniline | - | N-H stretch, C-N stretch, NO₂ stretch, C-O stretch | (CDCl₃): δ 7.80-7.66 (m), 6.64 (d), 4.50 (s, br, NH₂), 3.93 (s, OCH₃)[16] | - |

| 2-Methoxy-5-nitroaniline | 219, 257, 310 (sh), 400 (in water, pH 7)[17] | - | - | - |

| 4-Methoxy-2-nitroaniline | - | N-H stretch (~3400-3300), NO₂ asymm/symm stretch (~1500, ~1330), C-O stretch (~1250) | - | - |

| 4-Methoxy-3-nitroaniline | - | - | (DMSO-d₆): δ 7.09-7.03 (m, 2H, Ar-H), 6.87 (d, 1H, Ar-H), 5.21 (s, br, 2H, NH₂), 3.77 (s, 3H, OCH₃)[18] | - |

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of methoxy-nitroaniline isomers.

Synthesis Protocols

The synthesis of methoxy-nitroanilines typically involves electrophilic nitration of a methoxyaniline derivative. Protecting the highly activating amino group as an acetamide is a common strategy to control the regioselectivity of the nitration and prevent oxidation.